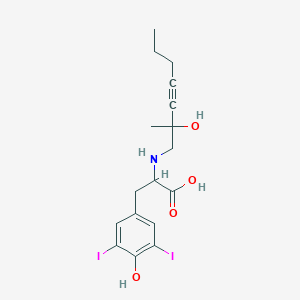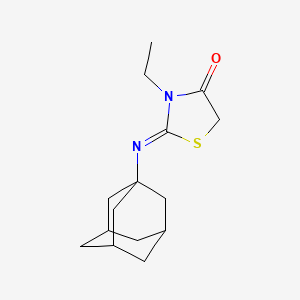
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, also known as CPP-115, is a synthetic compound that belongs to the class of pyrrolidine-2,5-dione derivatives. It is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of the neurotransmitter GABA in the brain. CPP-115 has shown potential therapeutic effects in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mécanisme D'action
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By blocking this enzyme, 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione increases the levels of GABA, which is an inhibitory neurotransmitter that regulates neuronal activity and reduces excitability. This leads to a decrease in seizure activity, anxiety, and other neurological and psychiatric symptoms.
Biochemical and Physiological Effects
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have several biochemical and physiological effects in the brain. It increases GABA levels in the brain, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and seizure activity. 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione also modulates the activity of other neurotransmitter systems, including dopamine and glutamate, which are involved in addiction and other psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments. It is a potent and selective inhibitor of GABA transaminase, which allows for precise modulation of GABA levels in the brain. It also has a long half-life, which allows for sustained effects and reduces the need for frequent dosing. However, 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has some limitations, including its poor solubility in water and its potential for off-target effects on other enzymes and neurotransmitter systems.
Orientations Futures
There are several future directions for research on 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective GABA transaminase inhibitors that can be used for the treatment of neurological and psychiatric disorders. Another direction is the investigation of the long-term effects of 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione on brain function and behavior. Additionally, the potential use of 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione in combination with other drugs or therapies for the treatment of addiction and other disorders is an area of ongoing research.
Méthodes De Synthèse
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can be synthesized by the reaction of 4-methoxyphenylacetic acid with cyclopentylamine, followed by cyclization with maleic anhydride. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain pure 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione.
Applications De Recherche Scientifique
3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. In preclinical studies, 3-(cyclopentylamino)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has been shown to increase GABA levels in the brain, leading to antiepileptic, anxiolytic, and antipsychotic effects. Clinical trials have also shown promising results in the treatment of cocaine addiction and alcohol use disorder.
Propriétés
IUPAC Name |
3-(cyclopentylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-21-13-8-6-12(7-9-13)18-15(19)10-14(16(18)20)17-11-4-2-3-5-11/h6-9,11,14,17H,2-5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYXNGHCODTBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((1-adamantylmethyl){[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B4961289.png)
![3-[5-(1,1-dimethylpropyl)-2-oxocyclohexyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4961290.png)

![N-(4-isopropylphenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B4961300.png)
![N-{[1-(4-fluorobenzyl)-4-piperidinyl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B4961316.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-phenylacetamide](/img/structure/B4961329.png)
![4-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B4961339.png)
![4-({[5-(4-chlorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4961340.png)
![3-allyl-5-{4-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4961344.png)

![4-(4-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4961364.png)